N-Decyl-N-methyl-4-nitrosoaniline
Description
N-Decyl-N-methyl-4-nitrosoaniline is a nitroso aromatic amine characterized by a nitroso (–N=O) group at the para position of an aniline ring, with a methyl group and a decyl (C₁₀H₂₁) chain attached to the nitrogen atom. Nitroso compounds are known for their roles in organic synthesis, enzymatic reactions, and industrial applications, though their stability and toxicity vary significantly depending on substituents .
Properties
CAS No. |
185221-74-3 |
|---|---|
Molecular Formula |
C17H28N2O |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
N-decyl-N-methyl-4-nitrosoaniline |
InChI |
InChI=1S/C17H28N2O/c1-3-4-5-6-7-8-9-10-15-19(2)17-13-11-16(18-20)12-14-17/h11-14H,3-10,15H2,1-2H3 |
InChI Key |
LPPYHYDVDGKEJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(C)C1=CC=C(C=C1)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Decyl-N-methyl-4-nitrosoaniline typically involves the nitrosation of N-Decyl-N-methylaniline. This process can be carried out using nitrosating agents such as tert-butyl nitrite under solvent-free conditions . The reaction is generally conducted at room temperature, providing high yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Decyl-N-methyl-4-nitrosoaniline undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur due to the presence of the nitroso group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-Decyl-N-methyl-4-nitrosoaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Industry: The compound is utilized in the production of dyes, antioxidants, and polymer stabilizers.
Mechanism of Action
The mechanism of action of N-Decyl-N-methyl-4-nitrosoaniline involves its interaction with molecular targets through the nitroso group. This group can participate in redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and electrophilic aromatic substitution .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical and structural attributes of N-Decyl-N-methyl-4-nitrosoaniline with related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Structural Features |
|---|---|---|---|---|---|
| This compound* | C₁₇H₂₈N₂O | 284.42 | Not reported | Likely soluble in organics | Aromatic nitroso group, long decyl chain |
| N,N-Dimethyl-4-nitrosoaniline | C₈H₁₀N₂O | 150.18 | Not reported | Soluble in organics | Short methyl substituents |
| N,N-Diethyl-4-nitrosoaniline | C₁₀H₁₅N₃O₂ | 209.25 | 108–110 | Soluble in organics | Ethyl groups enhance steric bulk |
| N-(n-Decyl)-4-nitroaniline | C₁₆H₂₆N₂O₂ | 278.39 | Not reported | Insoluble in water | Nitro (–NO₂) group instead of nitroso |
| N-Methyl-N-nitroso-1-decanamine | C₁₁H₂₄N₂O | 200.32 | Not reported | Likely lipid-soluble | Aliphatic nitrosoamine, decyl chain |
*Inferred properties based on analogs.
Key Observations:
- Substituent Effects : The decyl chain in this compound likely reduces water solubility compared to dimethyl or diethyl derivatives, similar to N-(n-decyl)-4-nitroaniline . The long alkyl chain may also lower the melting point due to reduced crystallinity.
- Nitroso vs. Nitro Groups: N-(n-Decyl)-4-nitroaniline (nitro derivative) forms hydrogen-bonded planar layers in its crystal structure , whereas nitroso analogs like N,N-dimethyl-4-nitrosoaniline exhibit redox activity in enzymatic systems (e.g., methanol:NDMA oxidoreductases) .
Crystallographic and Spectroscopic Differences
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